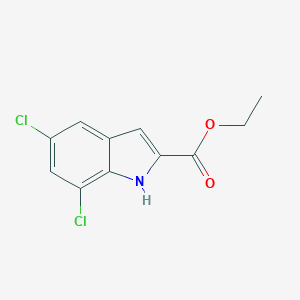

ethyl 5,7-dichloro-1H-indole-2-carboxylate

描述

Significance of Indole (B1671886) Derivatives in Drug Discovery and Development

Indole derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of therapeutic applications. benthamscience.com Notable examples include the anti-cancer agents vinblastine (B1199706) and vincristine, the antihypertensive drug reserpine, and the neurotransmitter serotonin. researchgate.netbenthamscience.com The versatility of the indole scaffold allows for its modification to fine-tune pharmacological activity, leading to the development of novel therapeutic agents for a multitude of diseases, including cancer, infections, and neurodegenerative disorders. nih.govnih.govbenthamscience.com The ability of indole-containing compounds to target various biological pathways makes them a continuing focus of research in the quest for new and more effective medicines. nih.govnih.gov

Rationale for Halogenation in Indole Scaffolds for Enhanced Biological Activity

The introduction of halogen atoms, such as chlorine or bromine, into the indole ring system is a well-established strategy in medicinal chemistry to enhance biological activity. nih.gov Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govacs.org For instance, the presence of a bromine atom at the 5-position of the indole nucleus has been shown to strongly favor antiproliferative activity in certain compounds. nih.gov This strategic modification can lead to the development of more potent and selective drugs. acs.org

Specific Focus on Ethyl 5,7-Dichloro-1H-indole-2-carboxylate as a Compound of Academic Interest

Within the broad class of halogenated indoles, this compound has emerged as a compound of significant academic interest. Its structure, featuring two chlorine atoms on the benzene (B151609) ring of the indole core and an ethyl carboxylate group at the 2-position, provides a unique template for chemical exploration and biological evaluation. Researchers are drawn to this molecule for its potential as a building block in the synthesis of more complex, biologically active molecules and for its own intrinsic therapeutic possibilities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 5,7-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYGKZGQACYLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405861 | |

| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-70-5 | |

| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Ethyl 5,7 Dichloro 1h Indole 2 Carboxylate and Analogs

Impact of Halogenation (specifically 5,7-dichloro) on Biological Activity

The presence and position of halogen substituents on the indole (B1671886) ring are critical determinants of biological activity. The 5,7-dichloro substitution pattern, in particular, has been shown to confer potent and diverse pharmacological properties.

Research has demonstrated that halogenation at the C5 and C7 positions of the indole scaffold can significantly influence cytotoxicity. nih.gov For instance, indole derivatives bearing halogen substitutions have exhibited excellent inhibitory activity against bacterial growth. nih.gov A specific analog, ethyl (5,7-dichloro-3-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-1H-indol-2-yl)carbamate, was identified as having the highest efficacy against HIV-1 infection in a series of compounds, highlighting the importance of the dichloro pattern for antiviral activity. nih.gov

In the context of the central nervous system, indole-2-carboxylates with halogen substitutions at the C5 or C6 position have been identified as potent competitive antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine (B1666218) recognition site. nih.gov Furthermore, studies on synthetic cannabinoids have shown that the position of a chlorine atom on the indole core substantially affects binding affinity for the human CB1 receptor. mdpi.com Specifically, 7-chloro substitution, as seen in the subject compound, was found to retain high binding affinity relative to the non-chlorinated parent compound, whereas 5-chloro substitution led to a reduction in affinity. mdpi.com This suggests that the combined 5,7-dichloro pattern results from a complex interplay of electronic and steric factors that influence receptor interaction.

The electron-withdrawing nature of chlorine atoms is a key factor. For allosteric modulators of the CB1 receptor, an electron-withdrawing group at the C5-position is considered a crucial structural requirement. mdpi.com In the realm of cancer research, 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of EGFRT790M/BRAFV600E pathways, implicated in certain cancers. mdpi.com Similarly, 5-chloro and 5-bromo substituted ethyl indole-2-carboxylates have shown promising inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net

| Derivative Activity by Halogenation | Target/Activity | Key Finding | Reference(s) |

| 5,7-Dichloro substitution | HIV-1 Integrase | A 5,7-dichloro analog showed the highest efficacy against virus infection. | nih.gov |

| Halogen substitution | Antibacterial | Indole derivatives with halogen substitutions showed excellent bacterial growth inhibition. | nih.gov |

| 5- or 6-Halo substitution | NMDA Receptor | Potent competitive antagonists. | nih.gov |

| 5-Chloro substitution | CB1 Receptor | Considered a key requirement for allosteric modulators. | mdpi.com |

| 7-Chloro substitution | CB1 Receptor | Retained high binding affinity compared to the parent compound. | mdpi.com |

| 5-Chloro substitution | EGFR/BRAF Kinases | Acted as potent inhibitors for cancer-related pathways. | mdpi.com |

| 5-Chloro/Bromo substitution | GSK-3β | Showed promising inhibitory activity. | researchgate.net |

Role of the Ethyl Ester Group in Receptor Binding and Bioavailability

The esterification of a carboxylic acid is a common prodrug strategy used to enhance bioavailability. nih.gov For carboxylic acid-containing drugs, which are often ionized at physiological pH, conversion to an ester mask the polar carboxyl group. This increases lipophilicity, which can improve membrane permeability and oral absorption. Once absorbed, the ester is typically hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid parent drug. nih.gov This strategy has been observed with indole-2-carboxylates, where an ethyl ester analog was found to be metabolized in vivo to the corresponding active carboxylic acid, demonstrating its role in improving bioavailability.

From a synthetic perspective, the ethyl ester is a versatile intermediate. nih.gov The synthesis of indole-2-carboxamides, for example, often proceeds through the hydrolysis of the corresponding ethyl ester to the carboxylic acid, which is then coupled with an amine. nih.gov The ester itself can be synthesized from the parent indole-2-carboxylic acid. nih.gov This highlights the ethyl ester as a key functional group for creating libraries of analogs for SAR studies. For example, hydrazinolysis of ethyl indol-2-carboxylate yields indol-2-carbohydrazide, a precursor for a variety of heterocyclic systems. mdpi.comresearchgate.net

Modifications at the Indole Nitrogen (N1) and their Pharmacological Implications

The nitrogen atom of the indole ring (N1) is another critical site for molecular modification, with substitutions at this position having profound effects on biological activity. The presence of an N-H group allows for hydrogen bonding interactions with biological targets, while its substitution can alter properties like lipophilicity, steric profile, and the electronic nature of the indole ring.

In some contexts, an unsubstituted N1 position is beneficial. For certain indole derivatives, the free N-H group was found to promote radical stabilization, enhancing their cytoprotective activity. nih.gov Conversely, N-substituted indole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory and antimicrobial activities. nih.gov For instance, a series of N-methylated indole-2-carboxamides were found to be more effective agonists of the TRPV1 ion channel than their unsubstituted counterparts, a result attributed to increased lipophilicity which may facilitate crossing the cell membrane to reach the target binding site. mdpi.com

The synthesis of N-alkylated indoles is a common strategy in medicinal chemistry. researchgate.netyoutube.com Successful alkylation of the nitrogen on ethyl indol-2-carboxylate has been achieved using various methods, allowing for the introduction of diverse substituents. mdpi.comresearchgate.net However, the electronic nature of the N1 substituent can also influence the reactivity of other positions on the indole ring. It has been noted that certain N-substituents can reduce the nucleophilicity of the C3 position, thereby altering the course of subsequent chemical reactions. nih.gov For example, while indole substrates with N-benzyl, acyl, and sulfonyl groups were amenable to certain functionalization reactions, a free N-H group led to different outcomes. nih.gov

| N1 Modification | Biological Effect | Implication | Reference(s) |

| Unsubstituted (N-H) | Enhanced Cytoprotection | Promotes radical stabilization. | nih.gov |

| N-Methylation | Increased TRPV1 Agonism | Increased lipophilicity may improve cell membrane penetration. | mdpi.com |

| N-Alkylation/Acylation | Varied Activities | Common strategy to modulate pharmacological profiles. | researchgate.netnih.gov |

| Free N-H | Altered Reactivity | Can lead to different product outcomes in functionalization reactions compared to N-substituted analogs. | nih.gov |

Substituent Effects at the C3 Position on Biological Profiles

The C3 position of the indole ring is highly reactive and a common site for substitution, playing a pivotal role in defining the biological profiles of indole derivatives. Functionalization at this position can dramatically influence a compound's interaction with biological targets. nih.govresearchgate.net

Many C3-substituted indole analogs are known to be potent anticancer, antimicrobial, and antioxidant agents. nih.gov The nature of the substituent is key. For example, the introduction of a bulky, complex group at C3 of a 5,7-dichloroindole-2-yl carbamate (B1207046) derivative was shown to be crucial for its potent anti-HIV-1 activity. nih.gov In the context of cancer, substitution at the C3 position of the indole ring was found to be critical for the apoptotic activity of a series of indole-2-carboxylic acid benzylidene-hydrazides. nih.gov

Synthetic strategies often target the C3 position to build molecular diversity. Friedel-Crafts acylation of ethyl indole-2-carboxylates, for instance, can occur at the C3 position, providing a ketone handle for further elaboration. clockss.org This approach was used to explore the SAR of CB1 receptor allosteric modulators, where the length of an alkyl chain at C3 was found to be a critical determinant of activity. mdpi.com Similarly, other studies have installed various groups at the C3 position of ethyl 5-chloro-indole-2-carboxylate to create potent inhibitors of cancer-related kinases. mdpi.com The functionalization of the C3 position is a cornerstone for generating diverse indole libraries with a wide range of biological activities. nih.govnih.govmdpi.com

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into a receptor's binding site. For indole derivatives, the planarity of the core ring system and the rotational freedom of its substituents are key conformational parameters.

Crystal structure analyses of related compounds, such as ethyl 1H-indole-2-carboxylate and ethyl 5-chloro-2-indolecarboxylate, have shown that the indole ring system is largely planar. nih.govresearchgate.net This planarity facilitates stacking interactions, such as π–π stacking with aromatic residues in a protein binding pocket or with DNA bases, which can be a crucial component of the binding affinity. For example, a C6-halogenated benzene (B151609) ring introduced into an indole-2-carboxylic acid derivative was shown to engage in a π–π stacking interaction with viral DNA, which was key to its inhibitory effect on HIV-1 integrase. nih.gov

Pharmacological and Biological Investigations of Ethyl 5,7 Dichloro 1h Indole 2 Carboxylate

Antimicrobial Activity Studies

The indole-2-carboxylate (B1230498) framework is a recognized pharmacophore in the development of antimicrobial agents. Research into derivatives with halogen substitutions has aimed to enhance this inherent activity.

Derivatives of indole-2-carboxylate have demonstrated significant antibacterial properties. While specific studies focusing solely on ethyl 5,7-dichloro-1H-indole-2-carboxylate are not extensively detailed in the provided literature, research on closely related structures provides insight into its potential efficacy. For instance, a series of methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed good to very good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in some cases being 10- to 50-fold more potent than reference drugs like ampicillin (B1664943) and streptomycin. nih.gov The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov

Another related compound, 5,7-Dichloro-8-hydroxyquinaldyl-N-ethylcarbamate, has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa at concentrations over 100 µg/ml. e-jehs.org

Table 1: Antibacterial Activity of (Z)-methyl 5-chloro-3-(((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate)

This table presents data for a related compound to illustrate the potential antibacterial profile.

| Bacterial Strain | Type | MIC (mg/mL) | MBC (mg/mL) |

| Bacillus cereus | Gram-positive | 0.015 | 0.03 |

| Staphylococcus aureus | Gram-positive | 0.015 | 0.03 |

| Micrococcus flavus | Gram-positive | 0.045 | 0.09 |

| Listeria monocytogenes | Gram-positive | 0.015 | 0.03 |

| Enterobacter cloacae | Gram-negative | 0.011 | 0.022 |

| Pseudomonas aeruginosa | Gram-negative | 0.022 | 0.045 |

| Escherichia coli | Gram-negative | 0.045 | 0.09 |

| Salmonella typhimurium | Gram-negative | 0.022 | 0.045 |

| Source: Adapted from research on methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates. nih.gov |

The indole (B1671886) scaffold is also implicated in antifungal activity. nih.gov Studies on derivatives of indole-2-carboxylates have revealed promising results against various fungal pathogens. For example, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate exhibited good to excellent antifungal activity, with MIC values ranging from 0.004–0.06 mg/mL. nih.gov In these studies, Trichoderma viride was the most sensitive fungal strain, while Aspergillus fumigatus showed the most resistance. nih.gov The proposed mechanism for this antifungal action involves the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov

Antiviral Activity Assessments

The indole-2-carboxylate structure has been explored for its potential as a broad-spectrum antiviral agent. nih.govnih.gov

The indole scaffold is recognized for its ability to inhibit HIV integrase. A derivative structurally similar to the target compound, 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride, has been noted for its potential as an inhibitor of HIV-1 integrase, an enzyme critical for viral replication.

Furthermore, various indole-2-carboxylate derivatives have been synthesized and evaluated for broad-spectrum antiviral activity against viruses such as influenza A, influenza B, HSV-1, and Coxsackie B3 (Cox B3) virus. nih.govnih.gov In one study, a specific derivative showed potent inhibitory activity against influenza A with an IC₅₀ value of 7.53 μmol/L. nih.gov Substituted ethyl esters of 5-hydroxy-1H-indole-3-carboxylic acids have also demonstrated effective suppression of influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures. researchgate.net

A primary mechanism for the antiviral activity of certain indole derivatives against HIV is the inhibition of the integrase enzyme. Compounds featuring the indole core, such as derivatives of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid, are believed to bind to the active site of HIV-1 integrase. This binding is accomplished by chelating the magnesium ions (Mg2+) that are essential for the enzyme's catalytic activity. By interfering with these ions, the compound effectively blocks the strand transfer process, thereby inhibiting viral replication.

Anticancer Potential and Antitumor Mechanisms

Indole-2-carboxylate derivatives are recognized for their significant potential as anticancer agents, with research demonstrating multiple mechanisms of action. nih.govnih.gov Derivatives have shown the ability to induce apoptosis in cancer cell lines and cause cell cycle arrest. nih.gov

Research on 5-chloro-indole-2-carboxylate derivatives has revealed potent antiproliferative activity. researchgate.net These compounds have been investigated as inhibitors of mutant EGFR (epidermal growth factor receptor) and BRAF pathways, which are over-activated in many cancers. researchgate.netnih.gov Some derivatives exhibited significant inhibitory actions against cancer cell lines with GI₅₀ values ranging from 29 nM to 78 nM. researchgate.net

In other studies, novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, showing potent inhibitory activities against several human liver cancer cell lines, including Bel-7402 and Hep G2. nih.gov The mechanism for these compounds was found to involve the induction of G1-S phase cell cycle arrest in liver cancer cells. nih.gov

Inhibition of Specific Cancer Cell Lines (e.g., Human Nasopharyngeal Carcinoma, Gastric Adenocarcinoma, Breast Adenocarcinoma)

There is a lack of specific data from available research studies on the inhibitory effects of this compound on human nasopharyngeal carcinoma, gastric adenocarcinoma, and breast adenocarcinoma cell lines. While other indole derivatives have been investigated for their anticancer properties, the direct activity of this compound against these specific cancer types has not been detailed in the accessible scientific literature.

Exploration of Targeted Cancer Therapy Pathways

The exploration of targeted cancer therapy pathways for this compound is not described in the current body of research. The broader class of indole compounds has been associated with various mechanisms of anticancer activity, including the inhibition of kinases and interference with cell signaling pathways. However, specific pathways targeted by this compound have not been elucidated.

Central Nervous System (CNS) Activities

Information regarding the tranquilizing effects of this compound is not present in the available scientific literature.

There are no specific studies detailing the anticonvulsant properties of this compound. While various derivatives of other chemical classes are known for their anticonvulsant activity, this particular compound has not been identified in the literature for such properties.

Anti-inflammatory Properties

Specific data on the cyclooxygenase-2 (COX-2) inhibitory activity of this compound is not available. The indole heterocycle is a structural component of some known COX-2 inhibitors, which are a class of drugs that target the COX-2 enzyme to reduce inflammation and pain. However, the direct inhibitory effect of this compound on COX-2 has not been reported in the researched literature.

Glucocorticoid Receptor Modulation

Currently, there is no scientific literature available that documents any investigation into the modulatory effects of this compound on the glucocorticoid receptor. Research has been conducted on other distinct compounds as selective glucocorticoid receptor modulators, but studies specifically involving the title compound have not been reported.

Antioxidant Activity

While the broader class of indole derivatives has been a subject of interest for antioxidant properties, specific studies on this compound are not present in the current body of scientific research.

No published studies were identified that evaluated the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound. Therefore, no data on its potential to act as a free radical scavenger via this mechanism is available. Assays like the DPPH test are common for evaluating the antiradical activity of chemical compounds.

There is no available research data concerning the ability of this compound to chelate ferrous ions (Fe2+). The capacity of a compound to bind to metal ions such as iron is a significant measure of its antioxidant potential, as these ions can contribute to oxidative damage.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

A review of the scientific literature found no evidence of studies conducted to determine if this compound acts as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). While GSK-3β is a recognized therapeutic target and various inhibitors have been explored, the specific compound has not been evaluated in this context.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

No research findings specifically report on the allosteric modulation of the Cannabinoid Receptor 1 (CB1) by this compound. While related indole structures have been investigated as allosteric modulators of the CB1 receptor, this particular dichlorinated ethyl ester has not been the subject of such studies.

Agonism of Orphan G Protein-Coupled Receptor GPR17

Investigations into agonists for the orphan G protein-coupled receptor GPR17 have focused on indole derivatives with different substitution patterns, such as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid. Research has indicated that substitutions at the 5- and 7-positions of the indole ring were detrimental to GPR17 agonist activity. Consequently, there are no documented reports of this compound acting as an agonist for GPR17.

Immunostimulative and Interferon-Induced Activity

A comprehensive review of scientific literature and databases reveals a notable absence of specific studies on the immunostimulative and interferon-induced activities of this compound. While the broader class of indole derivatives has been a subject of extensive research for various pharmacological properties, including immunomodulation and antiviral effects, data pertaining directly to the 5,7-dichloro substituted ethyl ester is not publicly available.

Research into other indole-containing compounds has shown that the indole nucleus is a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govjocpr.comfrontiersin.org For instance, certain indole derivatives have been investigated for their ability to modulate immune responses. nih.gov One notable example is the antiviral drug Arbidol (Umifenovir), which possesses an indole core and is reported to exhibit both anti-influenza and immunomodulating effects. nih.gov

Furthermore, there is a well-established link between interferon-gamma (IFN-γ), an important cytokine in the immune response, and the metabolism of indole compounds. nih.govnih.gov IFN-γ induces the enzyme indoleamine 2,3-dioxygenase (IDO), which catabolizes the essential amino acid tryptophan and other indole derivatives. nih.govnih.govosti.gov This mechanism is a key part of the antiproliferative and antimicrobial effects of interferon. The induction of IDO by IFN-γ can lead to the depletion of tryptophan, which in turn can suppress T-cell responses and impact immune tolerance. nih.goventreprise-thomas-77.fr

Despite these broader contextual findings for the indole class of molecules, no specific research has been published that investigates whether this compound can stimulate an immune response or induce the production or activity of interferons. Consequently, there is no data to present in tabular format regarding its specific effects on immune cells, cytokine production, or interferon signaling pathways. The potential for this compound to act as an immunomodulator remains an uninvestigated area of its pharmacological profile.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Currently, there are no publicly available research studies that have conducted molecular docking simulations specifically for ethyl 5,7-dichloro-1H-indole-2-carboxylate to identify its ligand-target interactions. Such studies would be invaluable in predicting the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Detailed molecular dynamics simulations for this compound have not been reported in the scientific literature. These simulations would typically follow molecular docking to provide a more dynamic understanding of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models focused on this compound and its analogs are currently available. QSAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity and would be a critical step in optimizing its properties for a desired therapeutic effect.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

While specific experimental ADMET studies on this compound are not extensively documented, computational tools can provide predictions for these crucial pharmacokinetic and toxicological parameters. These predictions are based on the compound's structure and are useful for early-stage assessment of its drug-likeness.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 258.10 g/mol myskinrecipes.com |

| Boiling Point | 405°C at 760 mmHg myskinrecipes.com |

| Predicted ADMET Properties |

Quantum Chemical Calculations for Electronic Structure Analysis

There is a lack of published research detailing quantum chemical calculations specifically for this compound. Such calculations would provide a deep understanding of the molecule's electronic properties, including its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. This information is fundamental to explaining the molecule's reactivity and interaction with biological macromolecules.

Future Perspectives and Research Directions

Design and Synthesis of Novel Ethyl 5,7-Dichloro-1H-indole-2-carboxylate Analogs with Enhanced Potency and Selectivity

Future work will likely focus on the rational design and synthesis of new analogs of this compound. The goal is to create derivatives with improved biological activity, greater selectivity for their intended targets, and more favorable pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on related indole-2-carboxylates has shown that modifications at the C-3 position can significantly impact potency. nih.gov Similarly, altering the substituents on the benzene (B151609) ring or the ester group could fine-tune the molecule's properties.

Quantitative structure-activity relationship (QSAR) analysis suggests that for some indole-2-carboxylate (B1230498) derivatives acting as glycine (B1666218) receptor antagonists, potency is influenced by the lipophilicity and steric bulk of substituents. nih.gov Future synthetic strategies could involve:

Substitution at the N-1 position: Alkylation or arylation at the indole (B1671886) nitrogen can introduce new interaction points with biological targets. mdpi.com

Functionalization at the C-3 position: Introducing diverse side chains, such as acetamides, has proven effective in increasing the receptor affinity of similar compounds. nih.gov

Modification of the C-2 ester: Converting the ethyl ester to other esters, amides, or hydrazides could alter the compound's solubility, stability, and binding capabilities. nih.gov

The development of dual-target inhibitors, such as those targeting both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), represents a promising direction for creating more effective anticancer agents from the indole scaffold. nih.govrsc.org

In-depth Mechanistic Studies of Biological Activities

While various indole-2-carboxylates have demonstrated significant biological effects, a deeper understanding of their mechanisms of action is a critical future objective. For analogs of this compound, research should aim to elucidate how they interact with their biological targets at a molecular level.

For example, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase. nih.govmdpi.com Mechanistic studies would involve investigating how the dichloro-substitution pattern of the target compound affects its ability to chelate the Mg²⁺ ions in the enzyme's active site, a key interaction for this class of inhibitors. nih.govrsc.org Similarly, if analogs show activity as glycine receptor antagonists, studies would be needed to confirm whether they act competitively or noncompetitively, which has significant implications for their therapeutic potential. nih.gov

Techniques such as enzymatic assays, cell-based assays, and advanced spectroscopic methods will be instrumental in unraveling these mechanisms and validating the molecular targets.

Co-crystallization Studies with Target Proteins

To move from understanding the "what" to the "how," co-crystallization of this compound analogs with their target proteins is an essential step. Obtaining high-resolution X-ray crystal structures or cryo-electron microscopy (cryo-EM) images of the ligand-protein complex provides definitive evidence of the binding mode. nih.gov

This structural information is invaluable for:

Validating docking predictions: Confirming the precise orientation and conformation of the inhibitor within the active site.

Identifying key interactions: Revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity.

Explaining drug resistance: Understanding how mutations in the target protein might disrupt binding and lead to resistance. rsc.orgrsc.org

For instance, structural analysis of HIV-1 integrase inhibitors has shown that π-stacking interactions with viral DNA are crucial for their effect. nih.gov Co-crystallization studies would reveal how the 5,7-dichloro substitutions contribute to or alter such interactions.

Development of Structure-Based Drug Design Strategies

The insights gained from co-crystallization studies directly fuel structure-based drug design (SBDD). By visualizing the inhibitor bound to its target, chemists can rationally design next-generation analogs with improved properties. Virtual screening and molecular docking are key computational tools in this process, allowing for the rapid evaluation of large libraries of potential compounds before committing to their synthesis. nih.govmdpi.com

SBDD strategies for this compound class would involve:

Targeting adjacent pockets: Designing modifications that allow the molecule to extend into nearby hydrophobic cavities within the target protein's active site to increase binding affinity. nih.gov

Optimizing metal chelation: For enzyme targets like HIV-1 integrase, refining the part of the molecule that chelates essential metal ions can enhance inhibitory potency. mdpi.com

Improving selectivity: Modifying the structure to exploit differences between the target protein and other related proteins, thereby reducing off-target effects.

Exploration of New Therapeutic Applications Beyond Current Findings

The indole scaffold is a versatile platform with a broad spectrum of documented biological activities. chula.ac.th While initial research might focus on a specific area, such as antiviral or anticancer effects, future investigations should explore the potential of this compound and its derivatives in other therapeutic domains. The inherent diversity of the indole core means it can serve as a ligand for a wide variety of receptors and enzymes. chula.ac.th

Based on the activities of related compounds, potential new applications could include:

Anticonvulsant agents: Given the role of some indole-2-carboxylates as antagonists at the NMDA-linked glycine receptor. nih.gov

Antimicrobial agents: Many indole derivatives have shown potent antibacterial and antifungal activity. chula.ac.thnih.gov

Anti-inflammatory drugs: The indole structure is a key component of several anti-inflammatory agents. nih.gov

Table 1: Documented Biological Activities of Various Indole-2-Carboxylate Derivatives

| Biological Activity | Target/Mechanism | Reference Compound Class |

|---|---|---|

| Antiviral (HIV-1) | Integrase Strand Transfer Inhibition | Indole-2-carboxylic acids |

| Anticonvulsant | NMDA/Glycine Receptor Antagonism | Substituted indole-2-carboxylates |

| Anticancer | EGFR/CDK2 Dual Inhibition | Indole-2-carboxamides |

| Antimicrobial | General antimicrobial activity | Indole-containing hydrazones |

This table is interactive and can be sorted by column.

Green Chemistry Approaches in the Synthesis of Indole-2-carboxylates

A significant future direction in the chemical synthesis of this compound and its analogs is the adoption of green chemistry principles. Traditional synthetic methods can involve harsh conditions, hazardous reagents, and costly metal catalysts. researchgate.net Modern approaches aim to minimize waste, reduce energy consumption, and use more environmentally benign materials. researchgate.net

Promising green chemistry strategies for indole synthesis include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. researchgate.netresearchgate.nettandfonline.com

Use of ionic liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts, often with high efficiency and the potential for recycling. researchgate.net

One-pot reactions: Designing synthetic sequences where multiple steps occur in a single reaction vessel minimizes the need for purification of intermediates, saving time, solvents, and resources. researchgate.net

Catalyst innovation: Developing cheaper, more abundant, and less toxic catalysts to replace expensive and hazardous ones, such as using heterogeneous catalysts that can be easily recovered and reused. researchgate.net

These sustainable methods not only reduce the environmental impact of chemical synthesis but can also make the production of these valuable compounds more efficient and economical. tandfonline.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。